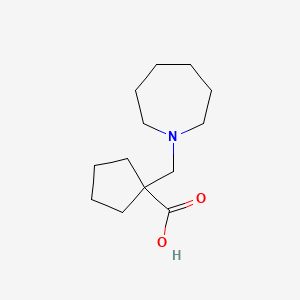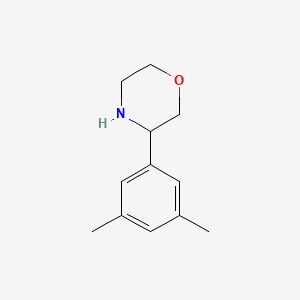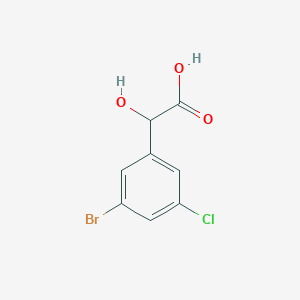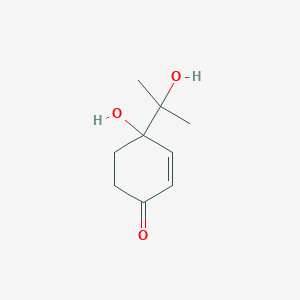
1-(tert-Butoxycarbonyl)-4,6-difluoroindoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Protection with tert-butoxycarbonyl Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indole core can be achieved using hydrogenation or metal hydrides.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with new functional groups replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with molecular targets through its indole core and fluorine atoms. The Boc group provides stability and protection during reactions, which can be removed under acidic conditions to reveal the active amine group .
Vergleich Mit ähnlichen Verbindungen
1-[(tert-butoxy)carbonyl]-indole-2-carboxylic acid: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
4,6-difluoro-1H-indole-2-carboxylic acid: Lacks the Boc group, making it less stable during synthesis.
1-[(tert-butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid: Contains only one fluorine atom, affecting its reactivity and properties.
Uniqueness: 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the combination of the Boc protecting group, two fluorine atoms, and the indole core, which provides a balance of stability and reactivity for various applications .
Eigenschaften
Molekularformel |
C14H15F2NO4 |
|---|---|
Molekulargewicht |
299.27 g/mol |
IUPAC-Name |
4,6-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H15F2NO4/c1-14(2,3)21-13(20)17-10-5-7(15)4-9(16)8(10)6-11(17)12(18)19/h4-5,11H,6H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
RTYDEPOXGJBNOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)




![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)








